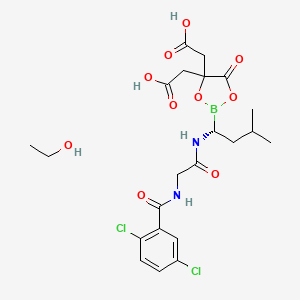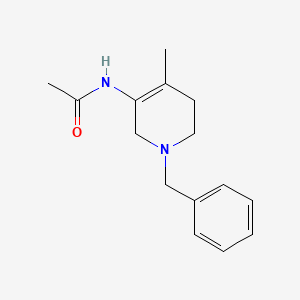
N-(1-benzyl-4-methyl-3,6-dihydro-2H-pyridin-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzyl-4-methyl-3,6-dihydro-2H-pyridin-5-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring, which is a six-membered ring containing one nitrogen atom, and is substituted with a benzyl group, a methyl group, and an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-4-methyl-3,6-dihydro-2H-pyridin-5-yl)acetamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of Substituents: The benzyl and methyl groups can be introduced through alkylation reactions. For example, benzyl chloride and methyl iodide can be used as alkylating agents in the presence of a base.
Acetamide Formation: The acetamide group can be introduced through the reaction of the corresponding amine with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
N-(1-benzyl-4-methyl-3,6-dihydro-2H-pyridin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halides (e.g., benzyl chloride) and bases (e.g., sodium hydroxide) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学研究应用
N-(1-benzyl-4-methyl-3,6-dihydro-2H-pyridin-5-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-(1-benzyl-4-methyl-3,6-dihydro-2H-pyridin-5-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzyl and acetamide groups can participate in hydrogen bonding and hydrophobic interactions, while the pyridine ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-(1-benzyl-4-methyl-3,6-dihydro-2H-pyridin-5-yl)acetamide: is similar to other pyridine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, while the acetamide group can participate in hydrogen bonding, making it a versatile compound for various applications.
属性
分子式 |
C15H20N2O |
|---|---|
分子量 |
244.33 g/mol |
IUPAC 名称 |
N-(1-benzyl-4-methyl-3,6-dihydro-2H-pyridin-5-yl)acetamide |
InChI |
InChI=1S/C15H20N2O/c1-12-8-9-17(11-15(12)16-13(2)18)10-14-6-4-3-5-7-14/h3-7H,8-11H2,1-2H3,(H,16,18) |
InChI 键 |
CZKULQKJJLZWDN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(CN(CC1)CC2=CC=CC=C2)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


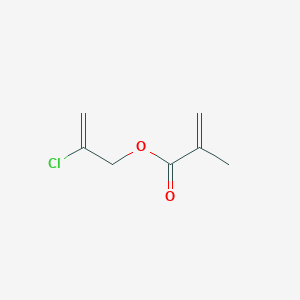
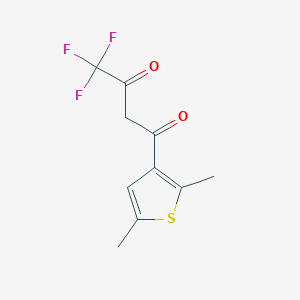
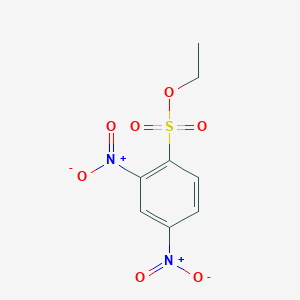
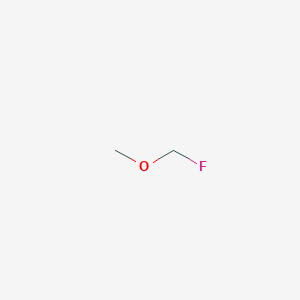
![(4aZ,6E,8Z,10E,12Z)-Benzo[10]annulene](/img/structure/B14747233.png)
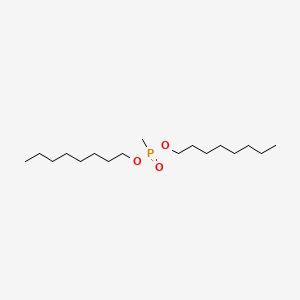
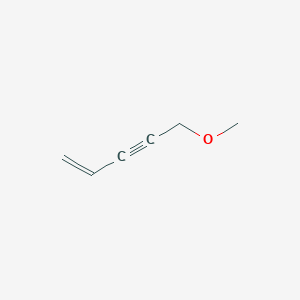
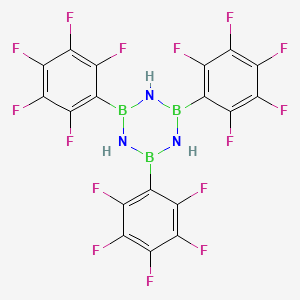
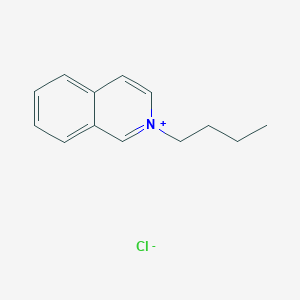
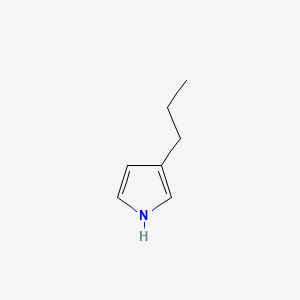
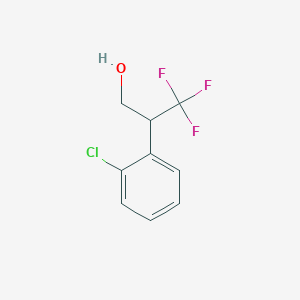

![(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate](/img/structure/B14747263.png)
